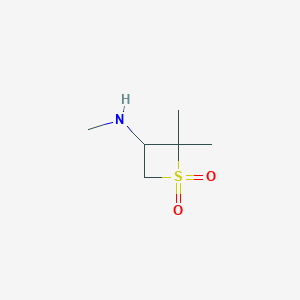

2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

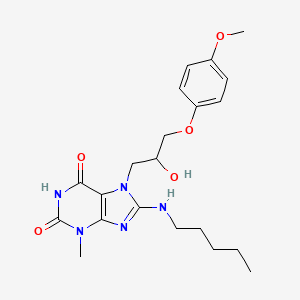

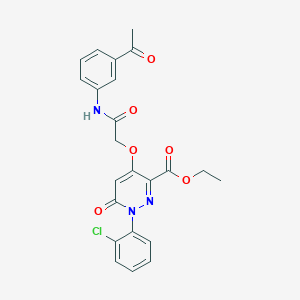

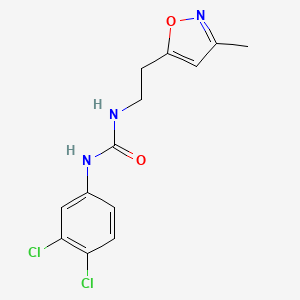

2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical reactions and applications. The specific structure and properties of 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide are not detailed in the provided papers, but its related compound, 2,2-dimethylthietane-1,1-dioxide, has been studied and characterized.

Synthesis Analysis

The synthesis of thiophene 1,1-dioxides, which are closely related to 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide, can be achieved through the oxidation of thiophene derivatives using dimethyldioxirane. This method has been found to be extremely efficient, even for electron-rich thiophene derivatives and sterically hindered thiophenophanes, yielding excellent results. The presence of electron-withdrawing groups on the thiophene ring can retard the oxidation process, but dimethyldioxirane remains a superior oxidizing agent compared to others .

Molecular Structure Analysis

The molecular structure of 2,2-dimethylthietane-1,1-dioxide, a compound related to 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide, has been determined through X-ray crystallography. The compound crystallizes in a rhombic space group D152h-Pcab with lattice parameters a = 12.739 Å, b = 9.594 Å, c = 10.906 Å, and Z = 8. The thietane ring in this structure is not planar, which is an expected feature for such cyclic compounds .

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide, they do provide insight into the reactivity of thiophene 1,1-dioxides. These compounds, due to their electron-rich nature, are likely to undergo various chemical reactions, particularly oxidation. The use of dimethyldioxirane as an oxidizing agent for thiophene derivatives suggests that similar reagents might be applicable for the synthesis and further chemical transformations of 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide .

Physical and Chemical Properties Analysis

The physical properties of 2,2-dimethylthietane-1,1-dioxide include its crystalline structure and the non-planarity of its thietane ring. These properties are significant as they can influence the compound's reactivity and interaction with other molecules. The chemical properties, such as reactivity towards oxidation and the influence of substituents on the thiophene ring, are crucial for understanding the behavior of thiophene derivatives in chemical syntheses .

Applications De Recherche Scientifique

Crystal and Molecular Structure

The crystal and molecular structure of 2,2-Dimethylthietan-1,1-dioxide has been studied using X-ray methods, revealing its non-planar thietane ring. This research is fundamental in understanding the chemical's physical properties (Ziegler et al., 1973).

Reaction Dynamics

The reaction dynamics involving methylene-interrupted methyl dienoates with dimethyl disulfide lead to the formation of thietane, demonstrating the chemical's reactivity in various organic reactions (Carballeira et al., 1994).

Gas-Phase Pyrolytic Generation

The compound has been used in studies involving the generation of other chemical species in gas-phase pyrolytic conditions. This includes investigations into molecular structures and reaction mechanisms (Khabashesku et al., 1998).

ESR Studies

Electron Spin Resonance (ESR) studies of thietane radical cations provide insights into the electronic structure and reactions of sulfur-containing compounds, aiding in the understanding of their chemical behavior (Qin et al., 1987).

Ring-Puckering Vibration Studies

The ring-puckering vibration of methyl-substituted thietans, including 2,2-dimethyl-3-(methylamino)thietane 1,1-dioxide, has been analyzed. This contributes to the knowledge of molecular vibrations and structural analysis (Duckett et al., 1979).

Photocycloadditions

Photocycloaddition studies involving thietanes have explored the reactivity under light-induced conditions, essential for understanding photochemical processes in organic chemistry (Kamphuis et al., 1982).

Propriétés

IUPAC Name |

N,2,2-trimethyl-1,1-dioxothietan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)5(7-3)4-10(6,8)9/h5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZGEUIIRHBOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CS1(=O)=O)NC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)